Cas no 2010-15-3 (3-phenyl-2-sulfanylideneimidazolidin-4-one)

3-フェニル-2-スルファニリデンイミダゾリジン-4-オンは、イミダゾリジン骨格にチオケトン基とフェニル基を有する複素環式化合物です。この構造は高い反応性を示し、有機合成中間体として有用です。特に、硫黄原子の求核性とケトン基の電子求引性により、多様な官能基変換が可能です。医薬品開発分野では、創薬候補化合物の合成に応用されることがあります。また、固体状態で安定性が高く、取り扱いが比較的容易な点も特徴です。分子内の共役系により特定の波長の光を吸収する性質があり、材料科学分野での応用も検討されています。

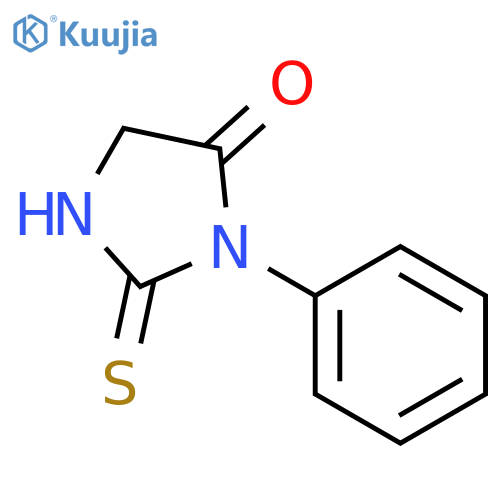

2010-15-3 structure

商品名:3-phenyl-2-sulfanylideneimidazolidin-4-one

3-phenyl-2-sulfanylideneimidazolidin-4-one 化学的及び物理的性質

名前と識別子

-

- 4-Imidazolidinone,3-phenyl-2-thioxo-

- Phenylthiohydantoin-glycine

- 2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one

- PTH-GLYCINE

- (E)-2-cyano-3-(4-fluorophenyl)prop-2-enethioamide

- 1-phenyl-2-thiohydantoin

- 3-(phenyl)-2-thioxo-4-imidazolidinone

- 3-PHE

- 3-phenyl-2-thioguidanthion

- 3-phenyl-2-thio-hydantoi

- 3-Phenyl-2-thiohydantoin

- 3-PHENYL-2-THIOXO-4-IMIDAZOLIDINONE

- 3-phenyl-2-thioxoimidazolidin-4-one

- 3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one

- glycine,3-phenyl-2-thiohydantoin

- phenylthiohydantoin

- PHENYLTHIOHYDANTOIN-DL-GLYCINE

- PTH-DL-GLYCINE

- Phenylthiohydantoin glycine

- 4-Imidazolidinone, 3-phenyl-2-thioxo-

- Hydantoin, 3-phenyl-2-thio-

- Glycine, 3-phenyl-2-thiohydantoin

- 3-phenyl-2-sulfanylideneimidazolidin-4-one

- 1-phenyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one

- 3-phenyl-2-thioxo-1,3

- 3-phenyl-2-thioxo-1,3-diazolidin-4-one

- ZZRIQDWDJVLELF-UHFFFAOYSA-N

- SCHEMBL2489614

- 2010-15-3

- MFCD00027413

- NCGC00174688-01

- AKOS000305466

- CHEMBL201185

- CAA01015

- DTXSID20879730

- HMS1649E20

- A814244

- Phenylthiohydantoin-glycine, 98%

- SR-01000410650-1

- HMS1537G07

- AE-534/30091006

- NS00046296

- EN300-12518

- 3-Phenyl-2-thioxo-imidazolidin-4-one

- 3-phenyl-2-sulfanylidene-4-imidazolidinone

- P0376

- TimTec1_001195

- W13699

- 12M-008

- SR-01000410650

- Z56799664

- CS-0116944

- BRN 0152535

- ethylbenzofurazan-5-carboxylate

- 2-mercapto-3-phenyl-3,5-dihydro-imidazol-4-one

- AKOS000369745

- EINECS 217-927-3

- FT-0633975

- F0165-0164

- 3-phenyl-2-sulfanylidene-imidazolidin-4-one

- J-509767

- STK973122

- DB-045088

- 3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

- DTXCID401017737

- 5-24-05-00245 (Beilstein Handbook Reference)

- STK398317

-

- MDL: MFCD00027413

- インチ: 1S/C9H8N2OS/c12-8-6-10-9(13)11(8)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)

- InChIKey: ZZRIQDWDJVLELF-UHFFFAOYSA-N

- ほほえんだ: S=C1N([H])C([H])([H])C(N1C1C([H])=C([H])C([H])=C([H])C=1[H])=O

- BRN: 0152535

計算された属性

- せいみつぶんしりょう: 192.03600

- どういたいしつりょう: 192.036

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 236

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 4

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 64.4

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.39

- ふってん: 292.1°Cat760mmHg

- フラッシュポイント: 130.5°C

- 屈折率: 1.684

- PSA: 64.43000

- LogP: 1.30150

- ようかいせい: 未確定

3-phenyl-2-sulfanylideneimidazolidin-4-one セキュリティ情報

-

記号:

- ヒント:あぶない

- 危害声明: H301

- 警告文: P264-P270-P301+P310+P330-P405-P501

- 危険物輸送番号:UN 2811 6.1/PG 3

- WGKドイツ:3

- 危険カテゴリコード: 23/24/25

- セキュリティの説明: S36/37/39-S45

- RTECS番号:MU4025000

-

危険物標識:

- 包装等級:III

- セキュリティ用語:6.1(b)

- リスク用語:R23/24/25

- 危険レベル:6.1(b)

- ちょぞうじょうけん:−20°C

- 包装グループ:III

3-phenyl-2-sulfanylideneimidazolidin-4-one 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-phenyl-2-sulfanylideneimidazolidin-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM416596-1g |

4-Imidazolidinone, 3-phenyl-2-thioxo- |

2010-15-3 | 95%+ | 1g |

$128 | 2023-03-07 | |

| Enamine | EN300-12518-2.5g |

1-phenyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one |

2010-15-3 | 95.0% | 2.5g |

$224.0 | 2025-03-21 | |

| Life Chemicals | F0165-0164-1mg |

3-phenyl-2-sulfanylideneimidazolidin-4-one |

2010-15-3 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Ambeed | A889086-100mg |

3-Phenyl-2-thioxoimidazolidin-4-one |

2010-15-3 | 98% | 100mg |

$28.0 | 2025-02-21 | |

| Life Chemicals | F0165-0164-20mg |

3-phenyl-2-sulfanylideneimidazolidin-4-one |

2010-15-3 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Ambeed | A889086-1g |

3-Phenyl-2-thioxoimidazolidin-4-one |

2010-15-3 | 98% | 1g |

$94.0 | 2025-02-21 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P0376-1G |

Phenylthiohydantoin-glycine |

2010-15-3 | >98.0%(HPLC) | 1g |

¥1795.00 | 2023-09-07 | |

| abcr | AB140824-100 mg |

Phenylthiohydantoin-glycine, 98%; . |

2010-15-3 | 98% | 100mg |

€79.80 | 2023-06-24 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P0376-100MG |

Phenylthiohydantoin-glycine |

2010-15-3 | >98.0%(HPLC) | 100mg |

¥235.00 | 2023-09-07 | |

| Life Chemicals | F0165-0164-2μmol |

3-phenyl-2-sulfanylideneimidazolidin-4-one |

2010-15-3 | 90%+ | 2μl |

$57.0 | 2023-05-17 |

3-phenyl-2-sulfanylideneimidazolidin-4-one 関連文献

-

A. J. Pepino,M. A. Burgos Paci,W. J. Peláez,G. A. Argüello Phys. Chem. Chem. Phys. 2015 17 12927

-

Yuki Hiruta,Ryosuke Kanazashi,Eri Ayano,Teruo Okano,Hideko Kanazawa Analyst 2016 141 910

-

Steven A. Cohen Analyst 2012 137 1991

-

Elisabeth Rieger,Agnès Dupret-Bories,Laetitia Salou,Marie-Helene Metz-Boutigue,Pierre Layrolle,Christian Debry,Philippe Lavalle,Nihal Engin Vrana Nanoscale 2015 7 9908

-

5. Thermoresponsive-polymer-based materials for temperature-modulated bioanalysis and bioseparationsKenichi Nagase,Teruo Okano J. Mater. Chem. B 2016 4 6381

2010-15-3 (3-phenyl-2-sulfanylideneimidazolidin-4-one) 関連製品

- 5066-94-4(Phenylthiohydantoin-isoleucine (contains PTH-alloisoleucine))

- 5789-24-2(Phenylthiohydantoin-tryptophan)

- 4332-97-2(Phenylthiohydantoin-phenylalanine)

- 4333-19-1(Phenylthiohydantoin-alanine)

- 4333-20-4(Phenylthiohydantoin-valine)

- 4333-21-5(PTH-DL-Proline)

- 4333-22-6(Phenylthiohydantoin-norleucine)

- 4370-90-5(Phenylthiohydantoin-methionine)

- 4332-95-0(Phenylthiohydantoin-tyrosine)

- 5624-27-1(Phenylthiohydantoin-glutamic Acid)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量